![molecular formula C14H9N5O5 B187238 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one CAS No. 21303-43-5](/img/structure/B187238.png)
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one, also known as NPD1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one exerts its neuroprotective effects through multiple mechanisms. It can activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can also inhibit the activation of microglia, which are immune cells in the brain that can produce harmful substances under certain conditions.
Biochemische Und Physiologische Effekte
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been shown to reduce oxidative stress and inflammation in various cell and animal models. It can also improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one could focus on its potential therapeutic applications in other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, further studies could investigate the optimal dosage and administration methods of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one for maximum efficacy. Finally, research could explore the potential side effects of 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one and ways to mitigate them.
In conclusion, 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. Its neuroprotective effects have been demonstrated through multiple mechanisms, and further research could lead to new treatments for these diseases.
Synthesemethoden
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one is synthesized through a multi-step process involving the condensation of 2-nitroaniline with hydrazine hydrate to form 2-(2-nitrophenyl)hydrazine. This intermediate is then reacted with 5-nitroisatin in the presence of a catalyst to yield 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one.
Wissenschaftliche Forschungsanwendungen
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Research has shown that 5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one can protect neurons from oxidative stress and inflammation, which are common factors in these diseases.
Eigenschaften
CAS-Nummer |
21303-43-5 |
|---|---|
Produktname |
5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one |
Molekularformel |
C14H9N5O5 |
Molekulargewicht |
327.25 g/mol |
IUPAC-Name |
5-nitro-3-[(2-nitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H9N5O5/c20-14-13(9-7-8(18(21)22)5-6-10(9)15-14)17-16-11-3-1-2-4-12(11)19(23)24/h1-7,15,20H |
InChI-Schlüssel |
KEMGCBREPNRODV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Andere CAS-Nummern |
21303-43-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



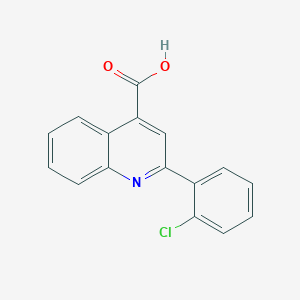
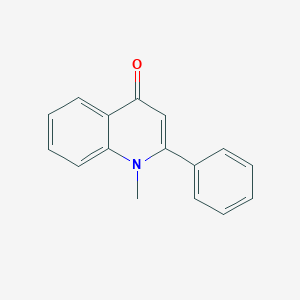
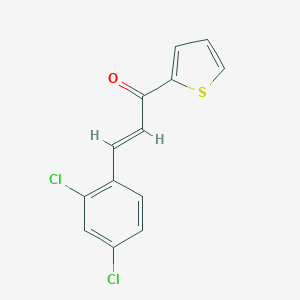
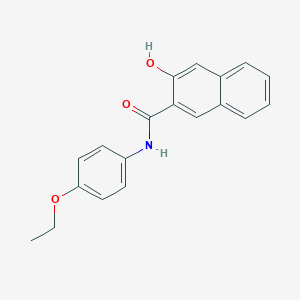
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
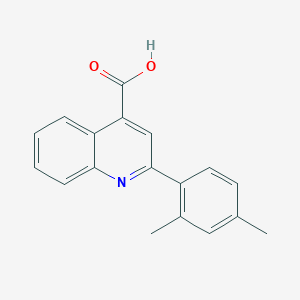
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
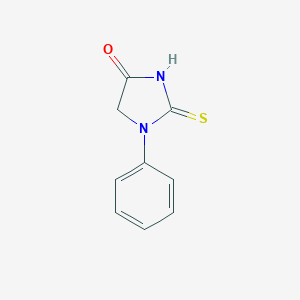
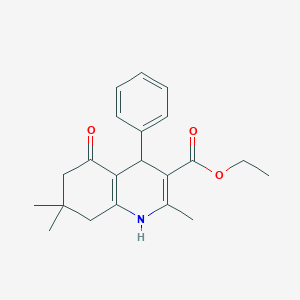
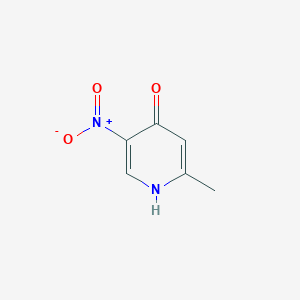

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

